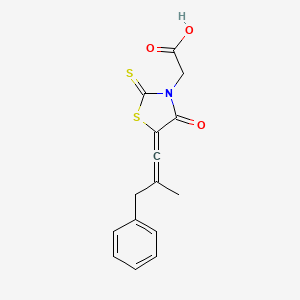

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid

CAS No.:

Cat. No.: VC16536825

Molecular Formula: C15H13NO3S2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO3S2 |

|---|---|

| Molecular Weight | 319.4 g/mol |

| Standard InChI | InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-6H,7,9H2,1H3,(H,17,18) |

| Standard InChI Key | LHHYTTBHOMDUHY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C=C1C(=O)N(C(=S)S1)CC(=O)O)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, reflects its intricate stereochemistry. Key structural elements include:

-

A thiazolidine ring with a 4-oxo-2-thioxo substitution pattern.

-

A (Z,Z)-configured propenylidene side chain at position 5, featuring a methyl group and phenyl substituent.

-

An acetic acid moiety linked to the nitrogen atom of the thiazolidine ring .

The double-bond geometry is critical for its biological activity, as stereoisomerism influences interactions with enzymatic targets like aldose reductase .

Table 1: Key Chemical Identifiers

Physicochemical Properties

Predicted and Experimental Data

Computational models estimate a boiling point of 516.8±60.0 °C and a density of 1.43±0.1 g/cm³, though experimental validation is pending . The compound’s pKa of 3.62±0.10 suggests moderate acidity, likely attributable to the acetic acid group . Its light sensitivity necessitates storage in amber vials under freezing conditions to prevent degradation .

Spectroscopic Characterization

While detailed spectral data (e.g., NMR, IR) are absent from available sources, the Canonical SMILES (CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O) and InChIKey (CHNUOJQWGUIOLD-NQXFEYKRSA-N) provide unambiguous structural identifiers for database searches .

Synthesis and Derivative Chemistry

Structural Analogues

A related compound, 5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid (CAS 301682-75-7), features a phenylacetic acid group instead of acetic acid, resulting in a higher molecular weight (395.49 g/mol) . This derivative underscores the pharmacological versatility of the thiazolidine scaffold.

Pharmacological Profile

Aldose Reductase Inhibition

As a stereoisomer of Epalrestat, this compound inhibits aldose reductase, an enzyme implicated in diabetic complications like neuropathy. By reducing intracellular sorbitol accumulation, it mitigates oxidative stress and neuronal damage . Comparative studies with Epalrestat are needed to evaluate its potency and selectivity.

Applications in Diabetic Neuropathy

Mechanism of Action

In diabetic neuropathy, aldose reductase converts glucose to sorbitol, which accumulates and causes osmotic stress. By inhibiting this enzyme, the compound prevents sorbitol-mediated damage to Schwann cells and neurons .

Future Research Directions

-

Stereochemical Optimization: Evaluate how (Z,Z) configuration impacts aldose reductase binding compared to other isomers.

-

Antimicrobial Trials: Test efficacy against multidrug-resistant pathogens, leveraging structural insights from related compounds .

-

Formulation Development: Improve solubility through prodrug strategies or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume